Homosalate
Overview
Description
Homosalate is an organic compound widely used in sunscreens and other personal care products as a chemical ultraviolet (UV) filter. It is an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol, a derivative of cyclohexanol . This compound specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer .
Scientific Research Applications
Homosalate is extensively used in scientific research due to its UV-filtering properties. Its applications include:
Chemistry: This compound is studied for its photochemical properties and its ability to absorb UV radiation.
Biology: Research focuses on its effects on skin cells and its potential endocrine-disrupting properties.
Medicine: This compound is used in sunscreens to prevent skin cancer and other UV-induced skin damage.
Mechanism of Action
Target of Action
Homosalate is an organic compound that belongs to salicylates . It primarily targets ultraviolet (UV) light, specifically short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer . It also interacts with the Progesterone receptor, Androgen receptor, and Estrogen receptor alpha .
Mode of Action
This compound works by absorbing UV light, preventing direct skin exposure to the sun’s harmful rays . It has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat) . The enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT) upon photoexcitation in the UVB region . Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively .
Biochemical Pathways
The biochemical pathways involved in the action of this compound primarily revolve around the absorption of UV light and the conversion of UV radiation into less harmful infrared radiation . This process involves a change in the molecular structure of this compound from the enol tautomer to the keto tautomer .
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. By absorbing UV light, it prevents DNA damage and reduces the risk of skin cancer . Concerns have been raised about possible endocrine activity of this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to enhance the absorption of pesticides in the body . Moreover, the efficacy and stability of this compound can be affected by factors such as the presence of other chemicals in the environment, the temperature, and the pH level .
Future Directions
Biochemical Analysis
Biochemical Properties
Homosalate specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer . It interacts with UVB radiation, absorbing it and preventing it from causing damage to skin cells .
Cellular Effects
The primary cellular effect of this compound is the prevention of UVB-induced DNA damage. By absorbing UVB radiation, this compound reduces the amount of radiation that reaches the DNA within skin cells, thereby reducing the risk of mutations and skin cancer .
Molecular Mechanism
Upon photoexcitation in the UVB (290–320 nm) region, the enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT). Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are primarily observed during exposure to UVB radiation. The molecule absorbs UVB radiation and undergoes a conformational change, which allows it to dissipate the absorbed energy and prevent damage to skin cells .
Metabolic Pathways
This compound does not appear to be involved in any known metabolic pathways. Its primary function is to absorb UVB radiation and prevent it from causing DNA damage .
Transport and Distribution
This compound is typically applied topically in the form of sunscreen. It is distributed across the surface of the skin where it absorbs UVB radiation .
Subcellular Localization
As a topical agent, this compound does not have a specific subcellular localization. It remains on the surface of the skin where it can absorb UVB radiation .
Preparation Methods
Homosalate is synthesized through the Fischer–Speier esterification of salicylic acid and 3,3,5-trimethylcyclohexanol . The industrial production method involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, followed by a transesterification reaction with methyl salicylate . This method is efficient, environmentally friendly, and yields high-quality this compound with minimal impurities .
Chemical Reactions Analysis
Homosalate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the ester group in this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Photochemical Reactions: This compound absorbs UV radiation and undergoes photochemical reactions, converting UV radiation into less harmful infrared radiation.
Comparison with Similar Compounds
Homosalate is compared with other UV filters such as:
Octinoxate: Another UVB filter, but with a different chemical structure and absorption spectrum.
Oxybenzone: Absorbs both UVA and UVB radiation but has raised concerns due to potential endocrine-disrupting effects.
Avobenzone: Primarily absorbs UVA radiation and is often used in combination with this compound for broad-spectrum protection.
This compound is unique due to its specific absorption of UVB radiation and its favorable safety profile compared to some other UV filters .
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJONWNBBTCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026241 | |
Record name | 3,3,5-Trimethylcyclohexyl salicylate | |
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Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21184 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
322 to 329 °F at 760 mmHg (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21184 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21184 | |
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Density |
1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Mechanism of Action |
Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat). | |
Record name | Homosalate | |
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CAS No. |
118-56-9 | |
Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |
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Record name | Homosalate | |
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Record name | Homosalate [USAN:USP:INN] | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Homosalate | |
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Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
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Record name | Homosalate | |
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Record name | HOMOSALATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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